REACTION_CXSMILES
|
C[Mg]Br.[CH2:4](OCC)C.[CH3:9][O:10][C:11]1[CH:26]=[CH:25][C:14]([C:15]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)=O)=[CH:13][CH:12]=1>C(OCC)C>[CH3:9][O:10][C:11]1[CH:26]=[CH:25][C:14]([C:15]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)=[CH2:4])=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
methyl magnesium bromide diethyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br.C(C)OCC
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The ether is removed by distillation
|
Type
|
TEMPERATURE
|
Details
|
The ethyl acetate solution is refluxed for one hour over anhydrous magnesium sulfate
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Methylene chloride (300 mL) is added
|
Type
|
CUSTOM
|
Details
|
the magnesium sulfate removed by filtration
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |